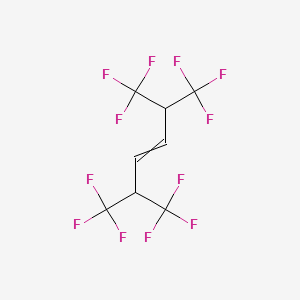
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
The synthesis of 1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of hexafluoropropylene and trifluoromethylating agents in the presence of catalysts. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity .
Chemical Reactions Analysis
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various catalysts. .
Scientific Research Applications
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein folding.
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical environment and reactivity of the target molecules. The pathways involved often include the formation of stable complexes with enzymes or other proteins, influencing their activity and function .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene stands out due to its high fluorine content and unique structural arrangement. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: Utilized in various chemical reactions due to its high ionizing power. The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions while maintaining stability under various conditions.
Properties
CAS No. |
671226-03-2 |
|---|---|
Molecular Formula |
C8H4F12 |
Molecular Weight |
328.10 g/mol |
IUPAC Name |
1,1,1,6,6,6-hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene |
InChI |
InChI=1S/C8H4F12/c9-5(10,11)3(6(12,13)14)1-2-4(7(15,16)17)8(18,19)20/h1-4H |
InChI Key |
SWYYEFMEVBVATF-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


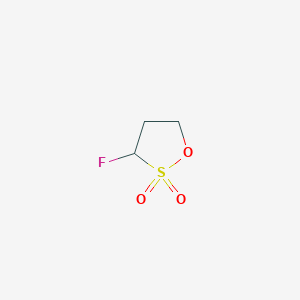
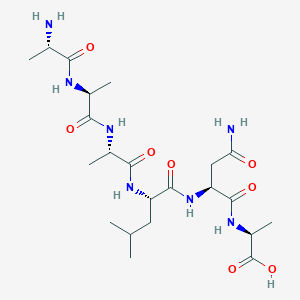

![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)
![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
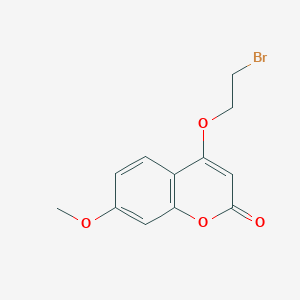
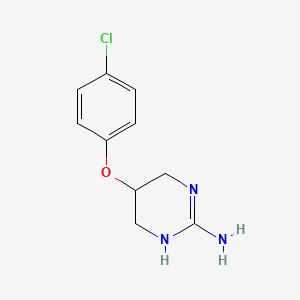
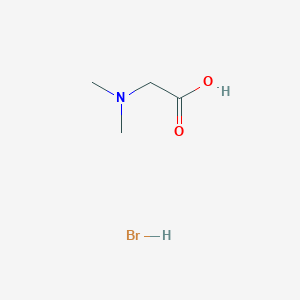
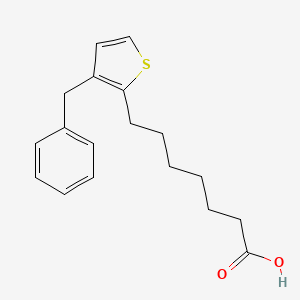
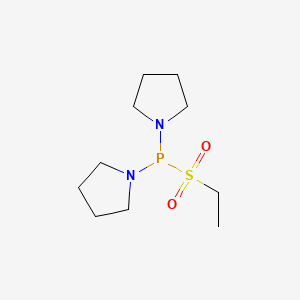

![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)

